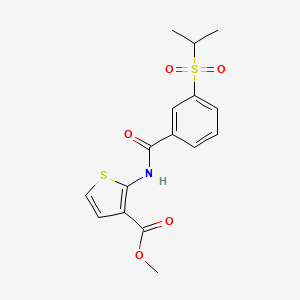
Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Methyl 2-(3-(isopropylsulfonyl)benzamido)thiophene-3-carboxylate, due to its thiophene moiety, may find relevance in the field of supramolecular chemistry, especially in the development of nanotechnology, polymer processing, and biomedical applications. Benzene-1,3,5-tricarboxamides (BTAs), structurally similar to thiophene derivatives, have demonstrated wide applications due to their self-assembly into nanometer-sized structures stabilized by H-bonding, showcasing the potential of structurally similar compounds in supramolecular assemblies and biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Anticancer Agent Development
Thiophene derivatives, including compounds like this compound, have been actively researched for their anticancer properties. A comprehensive study on the Knoevenagel condensation method has highlighted its significance in the development of biologically active molecules exhibiting remarkable anticancer activity. This reaction has been instrumental in generating a library of compounds targeting various cancer markers, underscoring the importance of thiophene derivatives in medicinal chemistry and drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Bioactive Molecule Synthesis
The role of thiophene derivatives in the synthesis of bioactive molecules is significant. These compounds, due to their aromatic structure and potential for varied biological activity, have found applications across a spectrum of pharmacological areas. This compound could be utilized in synthesizing compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, highlighting the versatile nature of thiophene derivatives in the pharmaceutical industry (Farooq & Ngaini, 2019).
Material Science Applications
Given their electronic properties, thiophene derivatives are also of interest in material science, especially in the creation of organic materials. The thiophene ring, present in this compound, contributes to the synthesis of compounds used in organic electronics and as intermediates in the production of dyes, agrochemicals, and flavors. The adaptability of thiophene derivatives to various chemical modifications makes them valuable for developing new materials with desired electronic properties (Xuan, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-10(2)24(20,21)12-6-4-5-11(9-12)14(18)17-15-13(7-8-23-15)16(19)22-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBXMAGYGLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



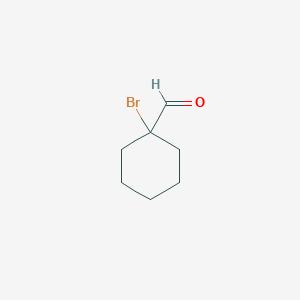
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2632765.png)
![N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2632769.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

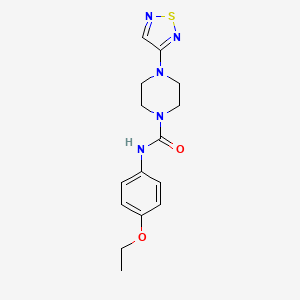
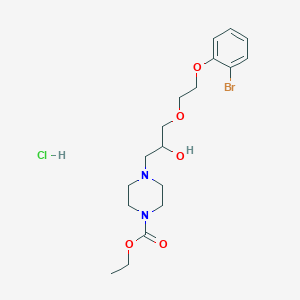
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)

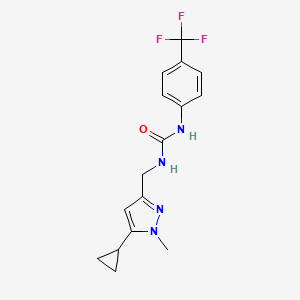
![4-[(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2632782.png)
